2-Bromo-6-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives is often achieved through multi-step reactions involving bromination, diazotization, and hydrolysis. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid involves these steps, with optimization of conditions such as sulfuric acid concentration, sodium nitrite concentration, and temperature to achieve high yields and purity . This suggests that a similar approach could be used for the synthesis of 2-Bromo-6-nitrobenzoic acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives can be characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR . These techniques can provide detailed information about the orientation of substituents and the overall geometry of the molecule. For example, in the case of 2-bromoacetoxybenzoic acid, the crystal structure reveals a twist in the carboxylic acid moiety out of the plane of the aromatic ring and a rotational disorder of the bromine atom . Similar structural analyses could be expected for 2-Bromo-6-nitrobenzoic acid.
Chemical Reactions Analysis
Brominated benzoic acids can participate in various chemical reactions, including free radical reactions to construct complex spiro compounds , and nucleophilic substitution reactions that can lead to rearrangements . The reactivity of these compounds is influenced by the nature of the substituents, the solvent used, and the presence of bases or nucleophiles. These studies provide a foundation for understanding how 2-Bromo-6-nitrobenzoic acid might react under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives, such as melting points and elemental composition, can be determined through experimental analysis . The presence of bromine and nitro groups can significantly affect these properties by altering the electron distribution and intermolecular interactions within the crystal lattice. The supramolecular structures formed by these compounds often involve hydrogen bonding, which is critical in determining their solid-state properties .
Scientific Research Applications
- Synthesis of other compounds : Nitrobenzoic acids can be used as intermediates in the synthesis of other chemical compounds .
- Pharmaceuticals : Some nitrobenzoic acid derivatives are used in the pharmaceutical industry to produce drugs .
- Dyes and pigments : Nitrobenzoic acids can be used in the synthesis of dyes and pigments .
- Research : Nitrobenzoic acids are often used in research settings, particularly in organic and medicinal chemistry .
- Synthesis of other compounds : Nitrobenzoic acids can be used as intermediates in the synthesis of other chemical compounds .
- Pharmaceuticals : Some nitrobenzoic acid derivatives are used in the pharmaceutical industry to produce drugs .
- Dyes and pigments : Nitrobenzoic acids can be used in the synthesis of dyes and pigments .
- Research : Nitrobenzoic acids are often used in research settings, particularly in organic and medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNBOCMNFKJJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543118 | |
Record name | 2-Bromo-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitrobenzoic acid | |
CAS RN |
38876-67-4 | |
Record name | 2-Bromo-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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